13-oxo-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 13-oxo-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine is a complex organic molecule characterized by its intricate structure and multiple phenanthrene units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include organophosphorus compounds, phenanthrene derivatives, and various oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems could be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The phenanthrene units can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Various substituents can be introduced into the phenanthrene rings through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under controlled conditions to introduce substituents.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted phenanthrene compounds.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The phenanthrene units can intercalate with DNA, potentially affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-trifluoro-N-[13-oxo-10,16-bis(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.0^18,23]tricosa-1(15),2(11),3,5,7]methanesulfonamide
- 1,1,1-trifluoro-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.0^18,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)methanesulfonamide
Uniqueness
The uniqueness of this compound lies in its complex structure and the presence of multiple phenanthrene units, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C96H73NO6P2 |
---|---|
Molecular Weight |
1398.6 g/mol |
IUPAC Name |
13-oxo-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine |
InChI |
InChI=1S/C96H73NO6P2/c98-104(100-93-85(81-49-57-25-1-9-33-65(57)73-41-17-21-45-77(73)81)53-61-29-5-13-37-69(61)89(93)90-70-38-14-6-30-62(70)54-86(94(90)101-104)82-50-58-26-2-10-34-66(58)74-42-18-22-46-78(74)82)97-105(99)102-95-87(83-51-59-27-3-11-35-67(59)75-43-19-23-47-79(75)83)55-63-31-7-15-39-71(63)91(95)92-72-40-16-8-32-64(72)56-88(96(92)103-105)84-52-60-28-4-12-36-68(60)76-44-20-24-48-80(76)84/h1-4,9-12,17-28,33-36,41-56H,5-8,13-16,29-32,37-40H2,(H,97,98,99) |
InChI Key |
IPGYUZGUIIWSDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=CC7=CC=CC=C7C8=CC=CC=C86)NP9(=O)OC1=C(C=C2CCCCC2=C1C1=C2CCCCC2=CC(=C1O9)C1=CC2=CC=CC=C2C2=CC=CC=C21)C1=CC2=CC=CC=C2C2=CC=CC=C21)C1=CC2=CC=CC=C2C2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.